Cas no 2751603-46-8 ((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride)

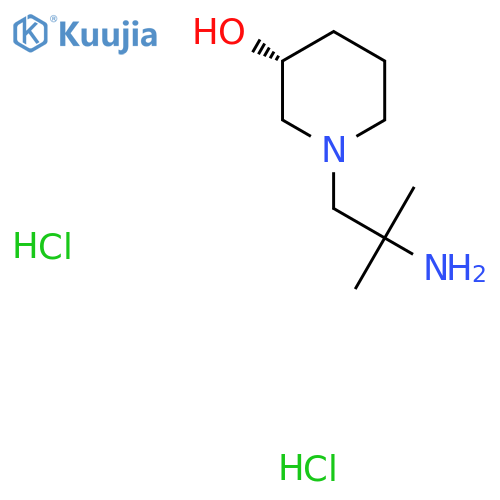

2751603-46-8 structure

商品名:(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2751603-46-8

- EN300-37323843

- (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride

-

- インチ: 1S/C9H20N2O.2ClH/c1-9(2,10)7-11-5-3-4-8(12)6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1

- InChIKey: ZWHWLLRBZVSLRF-YCBDHFTFSA-N

- ほほえんだ: Cl.Cl.O[C@@H]1CCCN(CC(C)(C)N)C1

計算された属性

- せいみつぶんしりょう: 244.1109187g/mol

- どういたいしつりょう: 244.1109187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 148

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.5Ų

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37323843-1.0g |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |

2751603-46-8 | 95% | 1g |

$842.0 | 2023-06-02 | |

| Enamine | EN300-37323843-10.0g |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |

2751603-46-8 | 95% | 10g |

$3622.0 | 2023-06-02 | |

| Enamine | EN300-37323843-0.5g |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |

2751603-46-8 | 95% | 0.5g |

$656.0 | 2023-06-02 | |

| Aaron | AR028YZC-100mg |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-oldihydrochloride |

2751603-46-8 | 95% | 100mg |

$428.00 | 2023-12-15 | |

| Aaron | AR028YZC-5g |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-oldihydrochloride |

2751603-46-8 | 95% | 5g |

$3385.00 | 2023-12-15 | |

| Aaron | AR028YZC-2.5g |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-oldihydrochloride |

2751603-46-8 | 95% | 2.5g |

$2294.00 | 2023-12-15 | |

| Enamine | EN300-37323843-2.5g |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |

2751603-46-8 | 95% | 2.5g |

$1650.0 | 2023-06-02 | |

| Enamine | EN300-37323843-5.0g |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |

2751603-46-8 | 95% | 5g |

$2443.0 | 2023-06-02 | |

| Enamine | EN300-37323843-0.25g |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |

2751603-46-8 | 95% | 0.25g |

$418.0 | 2023-06-02 | |

| Aaron | AR028YZC-500mg |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-oldihydrochloride |

2751603-46-8 | 95% | 500mg |

$927.00 | 2023-12-15 |

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

2751603-46-8 ((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride) 関連製品

- 13769-43-2(potassium metavanadate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 249916-07-2(Borreriagenin)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量